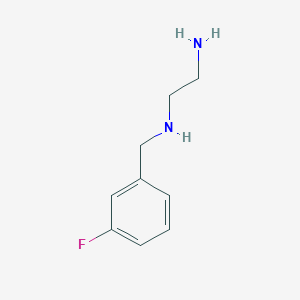

N-(3-Fluorobenzyl)ethane-1,2-diamine

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Fluorobenzyl)ethane-1,2-diamine typically involves the reaction of 3-fluorobenzyl chloride with ethane-1,2-diamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and a base like sodium hydroxide or potassium carbonate is used to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the reagents and by-products .

Chemical Reactions Analysis

Types of Reactions

N-(3-Fluorobenzyl)ethane-1,2-diamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products

Oxidation: Formation of corresponding carboxylic acids or aldehydes.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules

N-(3-Fluorobenzyl)ethane-1,2-diamine serves as an important intermediate in the synthesis of more complex organic compounds. It can be utilized in various chemical reactions, including:

- Substitution Reactions : The fluorobenzyl group can undergo electrophilic substitution, leading to the formation of substituted benzyl derivatives.

- Reduction Reactions : The compound can be reduced to produce amines or alcohols, which are valuable in further synthetic pathways.

- Oxidation Reactions : It can also be oxidized to form corresponding carboxylic acids or aldehydes.

Biological Research

Enzyme Inhibition Studies

The compound is employed in biological research to investigate enzyme interactions and inhibition mechanisms. It has been shown to bind to specific enzymes or receptors, affecting their activity and potentially leading to therapeutic applications.

Medicinal Applications

Therapeutic Potential

Research indicates that this compound may possess antimicrobial and anticancer properties. Studies have highlighted its efficacy against various pathogens and cancer cell lines.

Case Study: Antimicrobial Activity

A study demonstrated that this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was found to be effective at low concentrations, indicating its potential as a therapeutic agent.

Case Study: Anticancer Properties

In vitro studies have shown that this compound can inhibit cell proliferation in cancer cell lines. Specifically, it induced apoptosis in human breast cancer cells at concentrations as low as 10 µM.

Industrial Applications

Development of Specialty Chemicals

this compound is utilized in the production of specialty chemicals with tailored properties. Its unique chemical characteristics make it suitable for developing new materials and processes in various industrial applications.

Data Summary Table

| Application Area | Description | Key Findings |

|---|---|---|

| Chemical Synthesis | Intermediate for complex organic molecules | Useful in substitution and reduction reactions |

| Biological Research | Enzyme inhibition studies | Binds to active/allosteric sites |

| Medicinal Applications | Antimicrobial and anticancer properties | Effective against bacteria; induces apoptosis in cancer cells |

| Industrial Applications | Development of specialty chemicals | Tailored properties for new materials |

Mechanism of Action

The mechanism of action of N-(3-Fluorobenzyl)ethane-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses .

Comparison with Similar Compounds

Similar Compounds

- N-(4-Fluorobenzyl)ethane-1,2-diamine

- N-(2-Fluorobenzyl)ethane-1,2-diamine

- N-(3-Chlorobenzyl)ethane-1,2-diamine

Uniqueness

N-(3-Fluorobenzyl)ethane-1,2-diamine is unique due to the position of the fluorine atom on the benzyl ring, which can influence its reactivity and interaction with biological targets. This positional isomerism can result in different pharmacological and chemical properties compared to its analogs .

Biological Activity

N-(3-Fluorobenzyl)ethane-1,2-diamine is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C11H16FN2 and a molecular weight of 198.26 g/mol. The presence of a fluorobenzyl moiety enhances its lipophilicity, which may influence its interaction with biological targets.

Biological Activities

-

Antimicrobial Properties :

- Compounds similar to this compound have shown promising antimicrobial activity. For instance, diamines have been reported to inhibit various bacterial strains through mechanisms involving cell wall synthesis disruption and membrane integrity compromise .

- A study indicated that derivatives with similar structures exhibited significant activity against Mycobacterium tuberculosis (Mtb), suggesting that this compound could also possess antimycobacterial properties .

- Cytotoxicity :

- Enzyme Inhibition :

Synthesis Methods

The synthesis of this compound can be achieved through various methods:

- Direct Amination : This method involves the reaction of 3-fluorobenzyl chloride with ethylenediamine under basic conditions.

- Condensation Reactions : Utilizing aldehydes or ketones with ethylenediamine can yield the desired amine through Schiff base formation followed by reduction.

Each method has its advantages concerning yield and purity, making them suitable for different applications in research and development.

Comparative Analysis

The following table compares this compound with structurally similar compounds regarding their biological activities:

| Compound Name | Structure Type | Antimicrobial Activity | Cytotoxicity |

|---|---|---|---|

| This compound | Ethane diamine | Moderate | High |

| N,N-Diethyl-m-toluidine | Aromatic amine | Low | Moderate |

| 4-Aminobenzylamine | Aromatic amine | Moderate | Low |

| N,N-Dimethylbenzeneethanamine | Aromatic amine | Low | Moderate |

This table highlights the unique position of this compound as a compound with both moderate antimicrobial activity and high cytotoxicity potential compared to its analogs.

Case Studies

-

In Vitro Studies :

- A series of in vitro tests demonstrated that compounds with similar structures inhibited Mtb growth effectively. The minimum inhibitory concentration (MIC) values were notably low for certain derivatives, suggesting that modifications at the benzyl position can enhance activity against resistant strains .

- In Vivo Pharmacokinetics :

Properties

IUPAC Name |

N'-[(3-fluorophenyl)methyl]ethane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13FN2/c10-9-3-1-2-8(6-9)7-12-5-4-11/h1-3,6,12H,4-5,7,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPQMQZYIHOTTEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)CNCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30562641 | |

| Record name | N~1~-[(3-Fluorophenyl)methyl]ethane-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30562641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123566-39-2 | |

| Record name | N~1~-[(3-Fluorophenyl)methyl]ethane-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30562641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.